molecular formula C20H24N4O B2847887 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,4-dimethylphenyl)methanone CAS No. 2034233-83-3

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,4-dimethylphenyl)methanone

Cat. No. B2847887
CAS RN: 2034233-83-3
M. Wt: 336.439
InChI Key: BBEPPXIPKHMNBJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperazine ring and a pyridazine ring, which are common structures in many pharmaceutical compounds . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperazine derivatives, for example, are known to undergo reactions with various electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the types of functional groups present .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action .

properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-3-6-17(15(2)13-14)20(25)24-11-9-23(10-12-24)19-8-7-18(21-22-19)16-4-5-16/h3,6-8,13,16H,4-5,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEPPXIPKHMNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,4-dimethylphenyl)methanone

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